Methyl 4-(pyridin-3-yloxy)benzoate

Catalog No.
S865258
CAS No.
877874-61-8
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(pyridin-3-yloxy)benzoate

CAS Number

877874-61-8

Product Name

Methyl 4-(pyridin-3-yloxy)benzoate

IUPAC Name

methyl 4-pyridin-3-yloxybenzoate

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3

InChI Key

NCGXAKPNWPIEJG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2

Agriculture: Insecticide

Methyl benzoate, a compound similar to Methyl 4-(pyridin-3-yloxy)benzoate, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant . It is considered a promising candidate for use in integrated pest management under either greenhouse or field conditions .

Materials Science: Nonlinear Optical Material

Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate, a compound similar to Methyl 4-(pyridin-3-yloxy)benzoate, were grown by slow solvent evaporation (SSE) method . The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system . The second order hyperpolarizability of the crystal was analyzed theoretically .

Chemical Engineering: Catalyst in Hydrogenation

Manganese-based catalysts synthesized through the precipitation-impregnation method have shown excellent catalytic performance in the gas-phase hydrogenation of methyl benzoate to chloro-free benzaldehyde .

Flavor and Fragrance Industry

Esters, including Methyl 4-(pyridin-3-yloxy)benzoate, are frequently the source of flavors and aromas in many fruits and flowers . They are also used in the synthesis of a variety of commercial products such as perfumes and flavorings .

Polymer Industry

Esters are used in the production of polymers. For example, polyesters are made from ester monomers . A specific type of polyester, polyethylene terephthalate (PET), is used to make bottles for soda pop and other beverages. It is also formed into films called Mylar . Synthetic arteries can be made from PET .

Chemical Synthesis

Methyl 4-(pyridin-3-yloxy)benzoate can be used as a starting material in various chemical syntheses. For example, it can be used in the synthesis of other organic compounds through reactions such as esterification, hydrolysis, and trans-esterification .

Optoelectronics: Nonlinear Optical Materials

Organic nonlinear optical (NLO) materials, such as 2-amino-4-methylpyridinium-4-hydroxybenzolate, a compound similar to Methyl 4-(pyridin-3-yloxy)benzoate, have been used in the development of optoelectronic devices . These materials exhibit enhanced electronic NLO polarization response compared to inorganic materials . The overlap of π-orbitals in the acid molecule leads to delocalization of intermolecular charge distribution, resulting in large hyperpolarizabilities .

Biomedical Engineering: Synthetic Arteries

Esters, including Methyl 4-(pyridin-3-yloxy)benzoate, are used in the production of polymers . A specific type of polyester, polyethylene terephthalate (PET), is used to make synthetic arteries . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

Audio and Video Technology: Magnetic Tape

Methyl 4-(pyridin-3-yloxy)benzoate is an organic compound characterized by its molecular formula C13H11NO3C_{13}H_{11}NO_3 and a molecular weight of approximately 229.23 g/mol. This compound features a methyl ester functional group attached to a benzoate, with a pyridin-3-yloxy substituent, contributing to its unique chemical properties. The structure can be represented as follows:

text
O ||C6H4-C-O-CH3 | C5H4N

The presence of the pyridine ring enhances the compound's potential for biological activity and interaction with various biological targets.

Typical for esters and aromatic compounds. Key reactions include:

  • Ester Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acid and methanol.
  • Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.
  • Reduction Reactions: The compound may be reduced to form secondary alcohols or amines, depending on the reaction conditions used.

Methyl 4-(pyridin-3-yloxy)benzoate has been studied for its potential biological activities, particularly in medicinal chemistry. Compounds with similar structures have shown:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties, making them candidates for pharmaceutical development.
  • Anticancer Properties: Certain studies suggest that related compounds may inhibit cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition: The pyridine moiety often interacts with enzyme active sites, suggesting potential as enzyme inhibitors in metabolic pathways.

Several synthesis methods for methyl 4-(pyridin-3-yloxy)benzoate have been documented:

  • Direct Esterification: This method involves reacting 4-hydroxybenzoic acid with pyridine-3-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester directly.
  • Nucleophilic Aromatic Substitution: Starting from methyl 4-bromobenzoate, it can be reacted with sodium pyridine-3-oxide to yield the desired compound.
  • Modified Synthetic Routes: Recent patents describe more complex synthetic pathways involving multiple steps to increase yield and purity, utilizing intermediates such as methyl 4-formylbenzoate .

Methyl 4-(pyridin-3-yloxy)benzoate has several potential applications:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs due to their biological activity.
  • Agricultural Chemicals: Compounds with similar structures may serve as herbicides or pesticides.
  • Chemical Intermediates: It can be used as a precursor in the synthesis of more complex organic molecules in research and industrial settings.

Studies have indicated that methyl 4-(pyridin-3-yloxy)benzoate interacts with various biological targets:

  • Protein Binding Studies: Research has demonstrated binding affinity to specific proteins, suggesting its role in modulating biological pathways.
  • Molecular Docking Studies: Computational studies have shown how this compound fits into enzyme active sites, providing insights into its mechanism of action against specific targets .

Methyl 4-(pyridin-3-yloxy)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Methyl 4-hydroxybenzoateHydroxyl group instead of pyridineCommonly used as a preservative
Methyl 4-(pyridin-2-yloxy)benzoateDifferent position of the pyridine substituentPotentially different biological activity
Methyl 3-(pyridin-2-yloxy)benzoateSimilar structure but different substitutionMay exhibit distinct pharmacological effects

Methyl 4-(pyridin-3-yloxy)benzoate stands out due to its specific substitution pattern which influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and drug development.

Structural and Molecular Features

Methyl 4-(pyridin-3-yloxy)benzoate (CAS: 877874-61-8) has the molecular formula $$ \text{C}{13}\text{H}{11}\text{NO}_{3} $$ and a molecular weight of 229.23 g/mol. Its IUPAC name is methyl 4-(pyridin-3-yloxy)benzoate, derived from the parent benzoic acid esterified with methanol and substituted at the para position by a pyridin-3-yloxy group. Key structural features include:

  • A pyridine ring at position 3, contributing aromaticity and basicity.
  • An ester functional group ($$ \text{COOCH}_3 $$) enhancing solubility in organic solvents.
  • An ether linkage ($$ \text{O} $$) bridging the aromatic systems.

The compound’s SMILES notation is $$ \text{COC(=O)C1=CC=C(OC2=CN=CC=C2)C=C1} $$, and its InChIKey is NCGXAKPNWPIEJG-UHFFFAOYSA-N.

Table 1: Physical Properties of Methyl 4-(Pyridin-3-yloxy)benzoate

PropertyValueSource
Melting Point80–84°C
Boiling Point353.9°C (estimated)
Density1.2 g/cm³
SolubilityLow in water; soluble in DMSO

Synonyms and Registry Numbers

Common synonyms include:

  • Methyl 4-(3-pyridinyloxy)benzoate
  • 4-(Pyridin-3-yloxy)benzoic acid methyl ester
  • EN300-62107 (Enamine catalog ID).

Esterification Strategies

Esterification represents a fundamental approach in the synthesis of methyl 4-(pyridin-3-yloxy)benzoate, encompassing both traditional acid-catalyzed methods and modern microwave-assisted techniques. These methodologies focus on the formation of the methyl ester functionality through the reaction of the corresponding carboxylic acid with methanol under various catalytic conditions [1] [2].

Acid-Catalyzed Methylation

Acid-catalyzed methylation follows the classical Fischer esterification mechanism, proceeding through a nucleophilic addition-elimination pathway [1] [2]. The reaction involves the protonation of the carbonyl oxygen to enhance electrophilicity, followed by nucleophilic attack of methanol and subsequent elimination of water [3]. For methyl 4-(pyridin-3-yloxy)benzoate synthesis, this approach typically employs sulfuric acid or para-toluenesulfonic acid as catalysts.

The mechanism proceeds through six discrete steps following the PADPED sequence: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [1]. Initial studies utilizing sulfuric acid at 5 molar percent loading in excess methanol at 65°C for 12 hours yielded the target compound in 72% yield with 94% purity. Optimization studies revealed that employing para-toluenesulfonic acid at reduced catalyst loading (3 molar percent) and elevated temperature (80°C) significantly improved both yield and purity, achieving 85% yield with 96% purity in 8 hours [4] [5].

The choice of acid catalyst profoundly influences reaction efficiency and selectivity. para-Toluenesulfonic acid demonstrates superior performance compared to sulfuric acid due to its solubility characteristics in organic media and reduced tendency to cause side reactions [4]. The reaction equilibrium can be driven toward product formation through removal of water via Dean-Stark apparatus or through use of molecular sieves as desiccants [1].

Research findings indicate that dimethyl carbonate can serve as an alternative methylating agent under acid-catalyzed conditions, offering environmental advantages over traditional methanol-based systems [4] [6]. Studies utilizing aluminum chloride and iron chloride as Lewis acid catalysts with dimethyl carbonate demonstrated quantitative conversion and selectivity for primary alcohols and carboxylic acids under mild conditions [4].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis represents a revolutionary advancement in esterification methodology, offering significant advantages in terms of reaction time, energy efficiency, and yield enhancement [7] [8]. The technique exploits dielectric heating principles, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating [7] [9].

Microwave-assisted esterification of 4-(pyridin-3-yloxy)benzoic acid with methanol proceeds under dramatically reduced reaction times compared to conventional heating methods [8] [10]. Standard microwave conditions employing sulfuric acid catalyst (5 molar percent) at 100°C for 1.5 hours achieved 78% yield with 92% purity. Optimization studies revealed that increasing the temperature to 120°C and reducing catalyst loading to 2 molar percent para-toluenesulfonic acid resulted in 91% yield with 97% purity in just 45 minutes [7] [11].

The acceleration observed in microwave-assisted synthesis stems from several factors: enhanced molecular mobility due to rapid heating, improved mass transfer through convective effects, and selective heating of polar reactants [7] [12]. Studies demonstrate that microwave irradiation can accelerate esterification reactions by factors of 5 to 10 compared to conventional heating methods [11] .

Comparative analysis reveals microwave-assisted synthesis offers significant energy savings, with studies showing 96% reduction in energy consumption compared to conventional water bath methods [11]. The technique also enables precise temperature control and eliminates hot spots that can lead to product decomposition or side reactions [7] [14].

Experimental protocols for microwave-assisted esterification typically employ sealed vessels to prevent solvent evaporation and maintain reaction pressure. Critical parameters include microwave power (typically 10-50% of maximum output), temperature ramping rates, and reaction vessel selection [10] [11]. Optimization studies indicate that moderate microwave power (20% output) provides optimal balance between reaction rate and selectivity [11].

Nucleophilic Aromatic Substitution Optimization

Nucleophilic aromatic substitution represents an alternative synthetic approach for methyl 4-(pyridin-3-yloxy)benzoate, involving the displacement of a suitable leaving group on the aromatic ring by the pyridin-3-ol nucleophile [15] . This methodology requires careful optimization of reaction conditions to achieve satisfactory yields and minimize side product formation.

The mechanism proceeds through an addition-elimination pathway, forming a negatively charged Meisenheimer intermediate [17]. The reaction requires activation of the aromatic ring through electron-withdrawing substituents, with the ester functionality providing the necessary electronic activation for nucleophilic attack [15] [18]. Studies indicate that the reaction proceeds most efficiently when the leaving group is positioned para to the electron-withdrawing ester group [19].

Standard nucleophilic aromatic substitution conditions employ methyl 4-chlorobenzoate as the electrophilic substrate and 3-hydroxypyridine as the nucleophile in the presence of potassium carbonate base [20]. Initial studies utilizing 2.5 equivalents of potassium carbonate in dimethylformamide at 80°C for 18 hours yielded the target compound in 68% yield with 89% purity. Optimization efforts focused on temperature elevation and base loading reduction, achieving 75% yield with 93% purity at 90°C in 12 hours using 2.0 equivalents of potassium carbonate [20].

Solvent selection plays a critical role in nucleophilic aromatic substitution reactions [19] [21]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone facilitate the reaction by stabilizing the anionic nucleophile while solvating the transition state [19]. Comparative studies demonstrate that dimethylformamide provides optimal balance between reactivity and selectivity for this transformation [20].

Temperature optimization requires careful balance between reaction rate and selectivity [19] [22]. Elevated temperatures accelerate nucleophilic attack but can promote competing elimination reactions or decomposition pathways. Kinetic studies reveal that temperatures between 80-100°C provide optimal conditions for methyl 4-(pyridin-3-yloxy)benzoate formation [20] [22].

Base selection and loading represent critical parameters affecting both yield and reaction rate [19]. Potassium carbonate serves as an effective base due to its appropriate basicity and solubility characteristics in polar aprotic solvents [20]. Alternative bases including cesium carbonate and potassium phosphate have been evaluated, with cesium carbonate providing enhanced reactivity at the cost of increased material expense [19].

Purification Techniques and Yield Maximization

Effective purification strategies are essential for obtaining high-purity methyl 4-(pyridin-3-yloxy)benzoate and maximizing overall synthetic efficiency [23] [24]. The selection of appropriate purification techniques depends on the synthetic methodology employed and the nature of impurities present in the crude reaction mixture.

Column chromatography represents the most versatile and widely employed purification technique for methyl 4-(pyridin-3-yloxy)benzoate [25] [26]. Silica gel stationary phase with hexane-ethyl acetate mobile phase systems provides effective separation of the target compound from unreacted starting materials and byproducts [27] [28]. Optimal conditions employ a gradient elution starting with 3:1 hexane:ethyl acetate and progressing to 1:1 ratio, achieving 88% recovery with 98% purity [23] [26].

Column optimization requires careful consideration of several parameters: silica gel particle size, column dimensions, sample loading, and solvent flow rate [25] [27]. Fine particle size silica (60-120 mesh) provides superior resolution but requires lower flow rates to prevent band broadening [25]. Column height-to-diameter ratios of 10:1 to 20:1 optimize separation efficiency while maintaining reasonable elution times [28].

Thin layer chromatography serves both as an analytical tool for reaction monitoring and as a preparative technique for small-scale purifications [29] [30]. The technique utilizes identical stationary and mobile phases as column chromatography, enabling direct translation of separation conditions [26] [31]. Preparative thin layer chromatography can achieve 82% recovery with 97% purity for milligram-scale samples [23] [32].

Recrystallization provides an alternative purification approach particularly suitable for larger scale preparations [23] [24]. Ethanol-water mixtures (1:1 ratio) serve as effective recrystallization solvents for methyl 4-(pyridin-3-yloxy)benzoate, achieving 92% recovery with 96% purity [23] [33]. The technique exploits differential solubility at varying temperatures, requiring careful control of cooling rates to optimize crystal formation [24] [34].

Liquid-liquid extraction represents a rapid and scalable purification technique for removing water-soluble impurities [23] [35]. Dichloromethane-water systems with pH adjustment effectively remove ionic impurities and excess base from nucleophilic aromatic substitution reactions [36]. The technique achieves 95% recovery with 94% purity in 30 minutes, making it particularly attractive for industrial applications [23].

Yield maximization strategies encompass both reaction optimization and purification efficiency considerations [37] [38]. Key factors include minimizing the number of synthetic steps, optimizing individual step yields, and selecting purification techniques with high recovery rates [39] [40]. Studies demonstrate that convergent synthetic approaches can significantly improve overall yields compared to linear sequences [39].

Reaction workup procedures significantly impact overall yield and purity [41] [36]. Proper quenching techniques, phase separation protocols, and drying procedures are essential for preserving product integrity [42] . Standard workup sequences involve aqueous extraction, organic layer washing with brine, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure [36].

Temperature control during workup and purification steps prevents thermal decomposition and isomerization [37] [44]. Maintaining temperatures below 40°C during solvent removal and column chromatography preserves product stability and maximizes recovery [40] [44]. Use of nitrogen atmosphere during manipulation prevents oxidative degradation of sensitive functional groups [37].

Quality control measures including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and melting point determination ensure product specifications are met [20] [44]. Purity specifications typically require >95% chemical purity with defined limits for related substances and residual solvents [44].

XLogP3

2.2

Wikipedia

Methyl 4-[(pyridin-3-yl)oxy]benzoate

Dates

Last modified: 08-16-2023

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